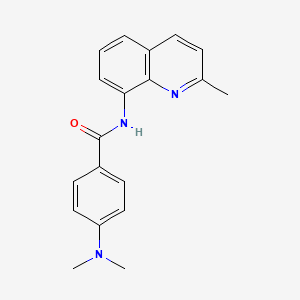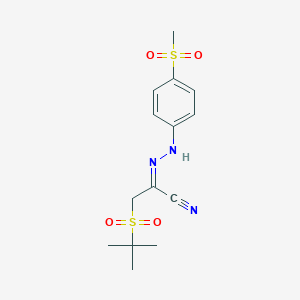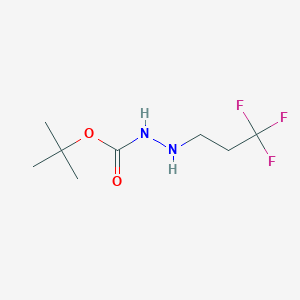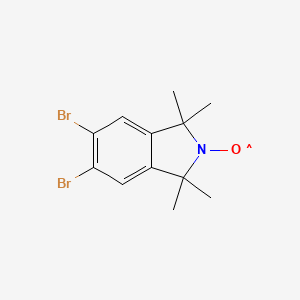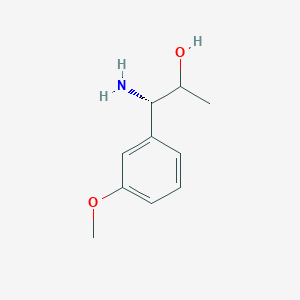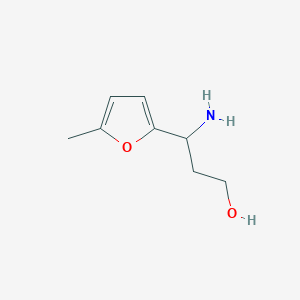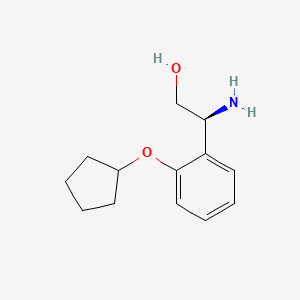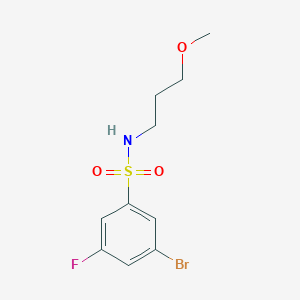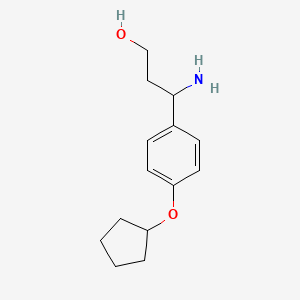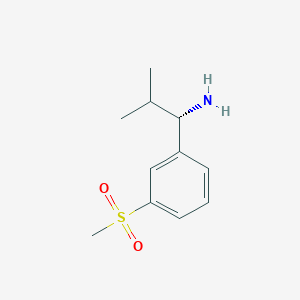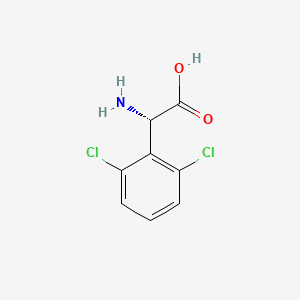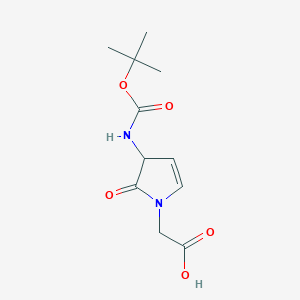
(R)-1-(5-Fluoro-2-methoxypyridin-3-YL)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(5-Fluoro-2-methoxypyridin-3-YL)-2-methylpropan-1-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a fluorine atom at the 5th position and a methoxy group at the 2nd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Fluoro-2-methoxypyridin-3-YL)-2-methylpropan-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoro-2-methoxypyridine.
Alkylation: The pyridine derivative undergoes alkylation with a suitable alkylating agent to introduce the 2-methylpropan-1-amine moiety.
Resolution: The racemic mixture is then resolved to obtain the desired ®-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include:
Catalytic Reactions: Utilizing catalysts to enhance reaction efficiency and yield.
Continuous Flow Chemistry: Implementing continuous flow reactors to streamline the synthesis process and improve scalability.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-Fluoro-2-methoxypyridin-3-YL)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Introduction of various functional groups such as halides, ethers, and esters.
Scientific Research Applications
®-1-(5-Fluoro-2-methoxypyridin-3-YL)-2-methylpropan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-1-(5-Fluoro-2-methoxypyridin-3-YL)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5-Fluoro-2-methoxypyridin-3-yl)methanol: Shares the pyridine core but differs in the functional groups attached.
(5-Fluoro-2-methoxypyridin-3-yl)boronic acid: Contains a boronic acid group instead of the amine moiety.
Uniqueness
®-1-(5-Fluoro-2-methoxypyridin-3-YL)-2-methylpropan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H15FN2O |
|---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
(1R)-1-(5-fluoro-2-methoxypyridin-3-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C10H15FN2O/c1-6(2)9(12)8-4-7(11)5-13-10(8)14-3/h4-6,9H,12H2,1-3H3/t9-/m1/s1 |
InChI Key |
AWEUXCDERMPISJ-SECBINFHSA-N |
Isomeric SMILES |
CC(C)[C@H](C1=C(N=CC(=C1)F)OC)N |
Canonical SMILES |
CC(C)C(C1=C(N=CC(=C1)F)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


